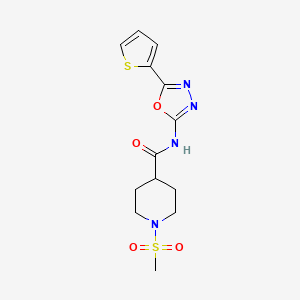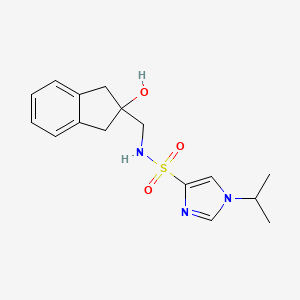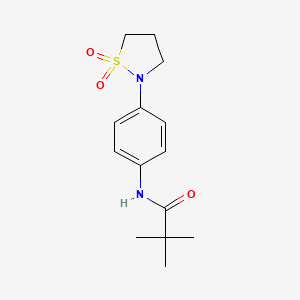![molecular formula C25H27N7O3S2 B2364615 4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393874-53-8](/img/structure/B2364615.png)
4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Scientific Research Applications
Antimicrobial and Larvicidal Activities
- A study demonstrated the antimicrobial properties of novel triazinone derivatives, which share structural similarities with the compound . These derivatives were found effective against bacterial and fungal pathogens and also exhibited mosquito larvicidal activity (Kumara et al., 2015).
Molecular Rearrangements and Synthesis of Thiadiazoles
- Research on the photochemistry of 1,2,4-oxadiazoles, related to the compound's structure, highlighted the synthesis of 1,2,4-thiadiazoles through molecular rearrangements. This study emphasizes synthetic methodologies leading to thiadiazoles (Vivona et al., 1997).
Synthesis and Complex Formation
- The compound, through its thiadiazolobenzamide component, was studied for its ability to form complexes with Ni and Pd ions. This study involved the synthesis and characterization of the compound and its metal complexes, providing insights into its potential applications in coordination chemistry (Adhami et al., 2012).
Anticancer Properties
- Novel thiazole and 1,3,4-thiadiazole derivatives, structurally related to the compound, were synthesized and evaluated for their anticancer activities. These derivatives exhibited significant activity against various cancer cell lines, suggesting potential applications in cancer therapy (Gomha et al., 2017).
Synthesis and Biological Evaluation as Antiulcer Agents
- In a study focusing on imidazo[1,2-a]pyridines with structural similarity to the compound, new derivatives were synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, some displayed cytoprotective properties in experimental models (Starrett et al., 1989).
Future Directions
properties
IUPAC Name |
4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-3-4-14-35-20-12-10-18(11-13-20)23(34)26-15-21-29-31-25(32(21)19-8-6-5-7-9-19)36-16-22(33)27-24-30-28-17(2)37-24/h5-13H,3-4,14-16H2,1-2H3,(H,26,34)(H,27,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYUDOVKDWGIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)


![4-chloro-N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B2364538.png)

![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2364541.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)

![11-[(3-Fluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2364547.png)
![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)
